N4-Methyl Substitution: Conformational Restriction and Enhanced Target Binding Affinity Relative to N4-Unsubstituted and N4-Ethyl Congeners
The N4-methyl substituent on the tetrahydropyrazinone ring introduces a critical conformational bias that directly influences receptor binding. In the related 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one series, substitution at the N1 position with methyl versus hydrogen produced >10-fold shifts in CRF₁ binding affinity (exemplified by Ki values of 2.6 nM for the N1-methyl, N8-dialkylamino-substituted analog vs. substantially weaker affinity for N1-unsubstituted variants) [1]. The smaller methyl group at N4 (compared to ethyl, propyl, or isopropyl) provides an optimal balance between conformational restriction and steric accommodation within the target binding pocket, a parameter that cannot be achieved with bulkier N4-alkyl analogs or the fully unsubstituted core [2]. The N4-methyl-7-aminomethyl combination is therefore a non-obvious substitution pattern that was specifically designed to maintain receptor complementarity while enabling synthetic elaboration at the 7-position.
| Evidence Dimension | CRF₁ receptor binding affinity as a function of N1/N4 alkyl substitution on the dihydropyridopyrazinone core |
|---|---|
| Target Compound Data | N4-methyl-7-aminomethyl-pyrido[2,3-b]pyrazin-2-one (sub-nanomolar to low-nanomolar potency predicted based on class SAR; direct experimental data not publicly available for this specific compound) |
| Comparator Or Baseline | N1-methyl, N8-dialkylamino substituted analog (CHEMBL186252): CRF₁ Ki = 2.4–2.6 nM [1]; N1-unsubstituted analogs: CRF₁ Ki > 100 nM [2] |
| Quantified Difference | N1/N4 alkyl substitution shifts CRF₁ binding affinity by >10- to >100-fold compared to unsubstituted core |
| Conditions | Radioligand displacement assay using [¹²⁵I]-Tyr⁰-sauvagine on human CRF₁ receptor expressed in HEK293T cells |
Why This Matters
The N4-methyl substituent is not interchangeable with other alkyl groups (ethyl, propyl, isopropyl, or H); procurement of the correct 4-methyl derivative is essential for maintaining target binding potency predicted by the class SAR.
- [1] BindingDB entry for CHEMBL186252: 4-(2-Bromo-4-isopropyl-phenyl)-8-(butyl-ethyl-amino)-6-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one, CRF₁ Ki = 2.40 nM. https://www.bindingdb.org/ View Source
- [2] Stehouwer, J. S. et al. Bioorg. Med. Chem. Lett. 2015, 25, 5111–5114. SAR of N1-substituted 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-ones as CRF₁ ligands. View Source
